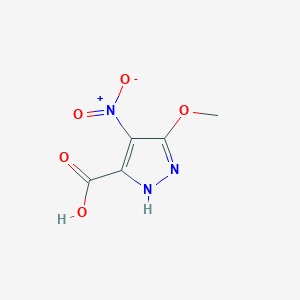

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O5/c1-13-4-3(8(11)12)2(5(9)10)6-7-4/h1H3,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFXXMSEEKEXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374865 | |

| Record name | 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161235-54-7 | |

| Record name | 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of a suitable pyrazole precursor. One common method includes the nitration of 3-methoxy-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as nitration, purification, and crystallization to obtain the desired product with high purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a derivative demonstrated effectiveness against drug-resistant bacterial strains.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Agrochemical Development

The compound serves as a precursor in the synthesis of agrochemicals:

- Herbicides and Pesticides : Its derivatives have been explored for their herbicidal activity against various weeds, providing an environmentally friendly alternative to traditional chemicals.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block:

- Synthesis of Complex Molecules : It is employed in the synthesis of more complex pyrazole derivatives that have applications in pharmaceuticals and materials science.

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthetic Routes for Derivatives

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | Concentrated HNO and HSO | Nitro derivatives |

| Reduction | Hydrogen gas with palladium catalyst | Amino derivatives |

| Substitution | Nucleophilic substitution with amines | Various substituted pyrazoles |

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent antibacterial activity against Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential for development into new antibiotics.

Case Study 2: Agrochemical Application

Research conducted on the herbicidal properties of this compound showed promising results against common agricultural weeds. Field trials indicated that formulations containing the compound reduced weed biomass by over 70%, suggesting its viability as a new herbicide.

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The target compound’s key substituents (methoxy, nitro, and carboxylic acid) influence its electronic profile and reactivity. Comparisons with analogs highlight the following:

Key Observations :

Physicochemical Properties

Data from synthesis studies and crystallography (e.g., SHELX refinement ) reveal trends in melting points, solubility, and hydrogen bonding:

Biological Activity

Chemical Structure and Properties

MNPCA is characterized by the presence of a methoxy group, a nitro group, and a carboxylic acid functional group attached to a pyrazole ring. This unique structure contributes to its chemical reactivity and biological properties.

Structural Formula

Antimicrobial Activity

MNPCA has been investigated for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Properties

Research has shown that MNPCA possesses anti-inflammatory effects . In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory diseases.

Anticancer Activity

MNPCA has shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 12.50 | Significant antiproliferative effect |

| A549 (Lung) | 26.00 | Moderate growth inhibition |

| HepG2 (Liver) | 49.85 | Induces apoptosis |

These results indicate that MNPCA may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of MNPCA can be attributed to several mechanisms:

- Enzyme Inhibition : MNPCA may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Interaction : The compound's functional groups can facilitate binding to various receptors, enhancing its therapeutic potential.

- Redox Activity : The nitro group may participate in redox reactions, contributing to its antimicrobial effects.

Comparative Analysis with Related Compounds

The biological activity of MNPCA can be contrasted with similar pyrazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Methoxy-1H-pyrazole-5-carboxylic acid | Lacks nitro group | Lower antimicrobial activity |

| 4-Nitro-1H-pyrazole-5-carboxylic acid | Lacks methoxy group | Enhanced anti-inflammatory properties |

| 3-Methoxy-4-amino-1H-pyrazole-5-carboxylic acid | Contains amino group | Different anticancer profile |

MNPCA stands out due to its combination of both methoxy and nitro groups, which enhance its solubility and biological interactions.

Study 1: Anticancer Evaluation

In a recent study, MNPCA was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells (MDA-MB-231), where it exhibited an IC50 value of 12.50 µM, demonstrating its potential as an anticancer agent .

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of MNPCA using a carrageenan-induced paw edema model in rats. The compound showed up to 78% inhibition of edema at a concentration comparable to standard anti-inflammatory drugs like ibuprofen .

Q & A

Q. Basic Techniques :

- X-ray crystallography : Use SHELX software for solving crystal structures, particularly to confirm the nitro and methoxy substituent positions .

- Spectroscopy : IR (C=O stretch ~1700 cm⁻¹), ¹H-NMR (methoxy singlet at δ 3.8–4.0 ppm), and ¹³C-NMR (carboxylic acid carbon ~165–170 ppm) .

Advanced Challenges :

Discrepancies between calculated (DFT) and experimental spectra may arise due to tautomerism or solvent effects. For example, the nitro group’s electron-withdrawing effect can shift NMR signals unpredictably. Cross-validate using high-resolution mass spectrometry (HRMS) and computational tools like Gaussian for DFT-optimized geometries .

What strategies mitigate instability during synthesis, particularly nitro group decomposition?

Q. Methodological Solutions :

- Maintain pH < 2 during nitration to prevent base-catalyzed decomposition.

- Use low temperatures (0–5°C) and inert atmospheres (N₂/Ar) to avoid oxidative degradation.

- Stabilize intermediates via in situ protection (e.g., tert-butyl esters) before introducing the nitro group .

How can computational modeling aid in understanding the electronic effects of substituents?

Advanced Approach :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, revealing the nitro group’s strong electron-withdrawing effect on the pyrazole ring. Compare HOMO-LUMO gaps to assess reactivity trends. Software like ORCA or Gaussian can model nitro group orientation and hydrogen-bonding interactions with the carboxylic acid .

What are the key considerations for designing bioactivity studies?

Q. Research Design :

- Derivatization : Convert the carboxylic acid to amides or esters to enhance bioavailability. For example, react with thionyl chloride to form the acyl chloride, then couple with amines .

- Assay Compatibility : Address solubility issues by using DMSO/water mixtures (<5% DMSO) to avoid cytotoxicity artifacts.

How should researchers resolve contradictory spectral or crystallographic data?

Q. Data Reconciliation :

- X-ray vs. NMR : If crystal packing effects distort bond lengths (e.g., nitro group planarity), compare with solution-state NMR.

- Mass Spec Validation : Confirm molecular ion peaks ([M-H]⁻ at m/z 228) to rule out degradation products .

What are the best practices for handling and storing this compound?

Q. Stability Protocols :

- Store at –20°C under desiccation (silica gel) to prevent hydrolysis of the nitro or methoxy groups.

- Avoid prolonged exposure to light, which can induce radical decomposition pathways .

How can regioselectivity in functionalization be achieved for further derivatization?

Q. Advanced Functionalization :

- Electrophilic substitution favors the 4-position due to the nitro group’s meta-directing effect.

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-carboxylic acid position after converting it to a boronic ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.